molecular formula C5H9N3O2S B2575713 (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid CAS No. 89417-94-7

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid

Cat. No. B2575713
CAS RN: 89417-94-7
M. Wt: 175.21
InChI Key: AVMZRGSRFTWNMK-UHFFFAOYSA-N
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Description

“(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid” is a chemical compound that belongs to the 1,3,5-triazinane series . It has a molecular formula of C6H11N3O2S .


Synthesis Analysis

An effective method has been developed for the synthesis of N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)-arylamides by heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts . This method is based on the recently performed cycloaminomethylation of primary alkylamines with N,N’-bis-(dimethylamino)methylcarbamide .


Molecular Structure Analysis

The molecular structure of “(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid” consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base . This was done either by the conventional method or by using microwave irradiation .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid” is 189.24 g/mol .

Scientific Research Applications

Tautomerism and Structural Studies

  • The synthesis and structural study of derivatives of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid have been conducted, focusing on the recognition of thiol–thione tautomeric forms. This research utilizes spectroscopic data and theoretical calculations, particularly highlighting the role of NMR spectra in identifying tautomeric forms, while also noting that vibrational data can be ambiguous in this context (Siwek et al., 2008).

Synthesis Methods and Catalysis

  • Effective methods for synthesizing N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)-arylamides have been developed. This involves the heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts (Hairullina et al., 2014).

Alkylation and Derivative Formation

  • Research has been conducted on the aminomethylation of thiourea with amino acids, leading to the formation of (4-thioxo-1,3,5-triazinan-1-yl)-substituted acetic acids. This also includes the synthesis of S-methyl and S-ethyl iodides and corresponding salts through alkylation of these compounds (Song et al., 2012).

Electrochemical Synthesis

  • A study reported a simple method for the synthesis of 6-thioxo-[1,3,5]-triazinane-2,4-dione derivatives using electrogenerated cyanomethyl base from the electroreduction of acetonitrile, assisting the reaction between thiourea derivatives and alkyl or aryl isocyanate under mild conditions (Sbei et al., 2016).

Biological Activities and Pharmacological Potential

  • Research on the synthesis of novel spiro heterocycles containing the triazine nucleus has been conducted, with these compounds exhibiting microbiological activity, including some inhibitory action against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Mechanism of Action

Triazine derivatives, including “(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid”, have been synthesized and utilized as high efficiency corrosion inhibitors for carbon steel in oil production .

Future Directions

The practical significance of substituted 1,3,5-triazinan-2-ones (thiones) and the lack of preparative procedures for the synthesis of these compounds stimulated the search for an effective method for obtaining new N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)arylamides . This suggests that future research may focus on developing new methods for synthesizing these compounds.

properties

IUPAC Name

2-(4-sulfanylidene-1,3,5-triazinan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c9-4(10)1-8-2-6-5(11)7-3-8/h1-3H2,(H,9,10)(H2,6,7,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMZRGSRFTWNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid

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